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AM-5308 off-target effects and how to mitigate them

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Compound of Interest		
Compound Name:	AM-5308	
Cat. No.:	B15602843	Get Quote

Technical Support Center: AM-5308

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the KIF18A inhibitor, **AM-5308**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is AM-5308 and what is its primary target?

A1: **AM-5308** is a potent and selective small molecule inhibitor of the mitotic kinesin KIF18A.[1] [2] KIF18A is a plus-end directed motor protein that plays a crucial role in regulating microtubule dynamics at the kinetochore-microtubule interface, which is essential for proper chromosome alignment during mitosis.[3][4][5][6] Inhibition of KIF18A's ATPase activity leads to mitotic arrest and apoptosis in cancer cells, particularly those exhibiting chromosomal instability.[1][7]

Q2: What are the known off-targets of **AM-5308**?

A2: **AM-5308** has been profiled against a panel of diverse kinesin motor proteins and a large panel of kinases. The primary known off-targets are:

KIF19A: Another kinesin motor protein.[2][7]



- TRK-A Kinase: A receptor tyrosine kinase. A binding interaction was observed with TRK-A kinase when AM-5308 was tested at a concentration of 1 μM.[7][8]
- KIF18B: A kinesin with significantly lower sensitivity to AM-5308.

Q3: What are the potential phenotypic consequences of these off-target effects?

A3: Inhibition of KIF19A can lead to elongated cilia, as KIF19A is involved in ciliary length control through microtubule depolymerization at the ciliary tips.[9][10][11][12] Off-target effects on TRK-A kinase could potentially interfere with its signaling pathways, which are involved in neuronal cell differentiation, survival, and have been implicated in cancer.[13][14][15]

Troubleshooting Guide

Issue 1: Unexpected cellular phenotypes are observed that are inconsistent with KIF18A inhibition, such as changes in cilia length.

- Possible Cause: This may be due to the off-target inhibition of KIF19A by AM-5308.
- Troubleshooting Steps:
 - Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations of AM-5308 that are significantly higher than its IC50 for KIF18A (47 nM) and closer to its IC50 for KIF19A (224 nM).
 - Use an Orthogonal Tool: Employ a structurally different KIF18A inhibitor with a different offtarget profile to see if the phenotype persists. If the phenotype is not replicated, it is more likely an off-target effect of AM-5308.
 - Genetic Knockdown: Use siRNA or CRISPR/Cas9 to specifically knock down KIF18A. If the phenotype of the genetic knockdown matches the expected on-target effects of AM-5308 but not the unexpected phenotype, this further suggests an off-target mechanism.

Issue 2: Experimental results show unexpected changes in neuronal cell signaling or viability.

- Possible Cause: This could be a result of the off-target interaction with TRK-A kinase.
- Troubleshooting Steps:



- Concentration Control: The observed interaction with TRK-A was at 1 μM AM-5308.
 Ensure that the working concentration of AM-5308 in your experiments is as low as possible while still being effective for KIF18A inhibition to minimize engagement of TRK-A.
- Use a TRK-A Specific Inhibitor/Activator: To deconvolve the effects, treat cells with a known selective TRK-A inhibitor or activator in parallel with AM-5308 to see if similar signaling changes are observed.
- Test in TRK-A Null Cell Lines: If possible, utilize cell lines that do not express TRK-A to confirm that the observed effects are dependent on its presence.

Data Summary

The following tables summarize the known on-target and off-target activities of AM-5308.

Table 1: AM-5308 Inhibitory Activity against Kinesin Motor Proteins

Target	IC50 (nM)	Selectivity (IC50 Off-target / IC50 KIF18A)
KIF18A (On-Target)	47	-
KIF19A (Off-Target)	224	4.8-fold
KIF18B (Off-Target)	17,730	377-fold

Table 2: AM-5308 Interaction with Protein Kinases

Off-Target Kinase	Interaction	Concentration Tested
TRK-A Kinase	Binding Observed	1 μΜ

Note: A specific IC50 value for the interaction with TRK-A kinase is not publicly available.

Experimental Protocols

Protocol 1: Kinesin Motor Protein ATPase Activity Assay (ADP-Glo™ Based)



This protocol outlines a general procedure for assessing the inhibitory activity of a compound like **AM-5308** against a panel of kinesin motor proteins.

- Objective: To determine the IC50 values of an inhibitor against various kinesin ATPases.
- Methodology:
 - Reagent Preparation:
 - Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
 - Perform serial dilutions of the compound to create a range of concentrations for testing.
 - Prepare the kinesin motor protein, microtubules, and ATP at appropriate concentrations in a kinase reaction buffer.
 - Assay Procedure:
 - In a 384-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO).
 - Add the kinesin motor protein and microtubule solution to the wells.
 - Initiate the reaction by adding ATP.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
 - Signal Detection (ADP-Glo™ Assay):
 - Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
 - Data Analysis:



- Measure the luminescence using a plate reader.
- The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinesin ATPase activity.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Kinase Selectivity Profiling (General)

This protocol describes a general workflow for screening a compound against a large panel of kinases to identify off-target interactions.

- Objective: To assess the selectivity of a compound by determining its inhibitory activity against a broad range of protein kinases.
- Methodology:
 - Compound Preparation: Prepare the test compound at a concentration significantly higher than its on-target IC50 (e.g., 1 μM for single-point screening) in an appropriate solvent (e.g., DMSO).
 - Kinase Panel: Utilize a commercially available kinase profiling service that offers a large panel of purified, recombinant human kinases.
 - Binding or Activity Assay: The service will typically perform either a competition binding assay (measuring displacement of a labeled ligand) or a kinase activity assay (measuring substrate phosphorylation).
 - Data Analysis: The results are usually provided as the percentage of inhibition for each kinase at the tested compound concentration. A "hit" is defined as a kinase that is inhibited above a certain threshold (e.g., >50% inhibition).



 Follow-up: For any identified hits, a full dose-response curve should be generated to determine the IC50 value and confirm the off-target interaction.

Mitigation Strategies

Mitigating KIF19A Off-Target Effects:

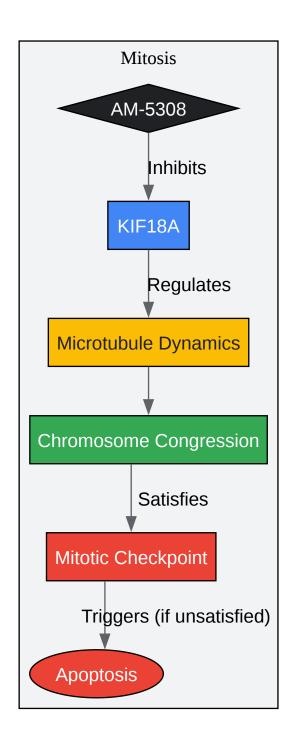
- Use the Lowest Effective Concentration: To maximize selectivity for KIF18A, use the lowest
 possible concentration of AM-5308 that achieves the desired on-target effect. Given the ~5fold selectivity, this is a critical parameter to control.
- Phenotypic Counter-Screening: When interpreting results, consider the known role of KIF19A
 in cilia regulation. If cilia-related phenotypes are observed, they are likely due to off-target
 effects and should be noted as such.
- Rational Drug Design: For future analog development, medicinal chemistry efforts could focus on modifications that increase selectivity for KIF18A over KIF19A. This could involve exploiting structural differences between the two kinesins.

Mitigating TRK-A Kinase Off-Target Effects:

- Confirm On-Target Engagement: Use a cellular thermal shift assay (CETSA) to confirm that
 AM-5308 is engaging with KIF18A at the concentrations used in your cellular experiments.
- Orthogonal Pharmacological Tools: As a control, use a structurally unrelated KIF18A inhibitor and a selective TRK-A inhibitor in parallel experiments to differentiate between on- and offtarget phenotypes.
- Monitor Downstream Pathways: Analyze the phosphorylation status of known downstream targets of both KIF18A (e.g., mitotic checkpoint proteins) and TRK-A (e.g., MAPK/ERK, PI3K/Akt pathways) to assess which pathway is being predominantly affected at your working concentration of AM-5308.

Visualizations

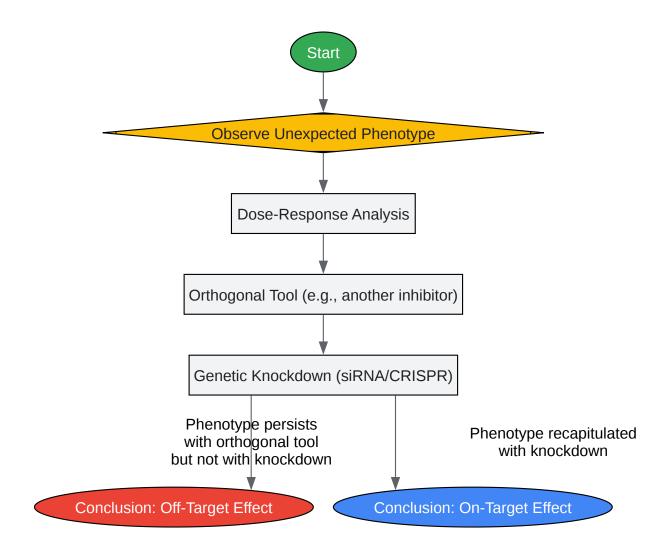




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Caption: KIF18A signaling pathway in mitosis and the inhibitory action of AM-5308.

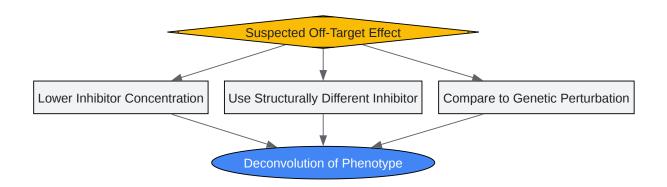




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Caption: Experimental workflow for troubleshooting and identifying off-target effects.





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Caption: Logical relationships for mitigating and understanding off-target effects.

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